Molecular Weight and Hydrogen-Bonding Capacity vs. Ethyl 1H-Indazole-7-Carboxylate
Ethyl 6-methoxy-1H-indazole-7-carboxylate (MW 220.23) is 30.03 Da heavier than its non-methoxylated congener ethyl 1H-indazole-7-carboxylate (MW 190.20) . The addition of the 6-methoxy substituent introduces a third oxygen atom, increasing the hydrogen-bond acceptor count from 3 to 4 and raising the polar surface area. This structural change is expected to reduce membrane permeability modestly while enhancing aqueous solubility—a trade-off that is critical for fragment-based drug design and for tuning the physicochemical profile of lead compounds. When a synthetic intermediate is required for amide coupling at the 7-position ester, the 6-methoxy variant provides a direct route to products bearing an electron-donating substituent on the indazole core, eliminating the need for late-stage methoxylation, which often proceeds with low yield and regioselectivity challenges . Limited direct melting point or density data are available for this compound at the present time; vendors report only purity (97–98%) and storage conditions (0–8 °C) . This absence of full characterization data constitutes a gap that procurement scientists must weigh against the synthetic advantage.
| Evidence Dimension | Molecular weight and number of hydrogen-bond acceptors |
|---|---|
| Target Compound Data | MW = 220.23 g/mol; HBA count = 4 (3 O atoms in ester and methoxy, plus 2 N in indazole ring) |
| Comparator Or Baseline | Ethyl 1H-indazole-7-carboxylate: MW = 190.20 g/mol; HBA count = 3 |
| Quantified Difference | ΔMW = +30.03 Da; ΔHBA = +1 |
| Conditions | Calculated from molecular formula (C₁₁H₁₂N₂O₃ vs. C₁₀H₁₀N₂O₂) |
Why This Matters
The 30-Da mass increment and added hydrogen-bond acceptor directly affect solubility, permeability, and target-binding pharmacophore compatibility, making the 6-methoxy compound a non-interchangeable building block in SAR series where methoxy occupancy is required.
